N-Formyl Duloxetine

Pharmaceutical impurity profiling HPLC artifact identification Stability-indicating method validation

N-Formyl Duloxetine is the critical duloxetine HCl degradation/process impurity reference standard for ICH Q2(R1) method validation. Unlike generic impurities, it exhibits a dual-origin formation mechanism—Maillard-type degradation and artifactual formylation during acetonitrile/TiO₂/sonication HPLC prep. Without a certified standard, labs risk misclassifying analytical artifacts as out-of-specification degradation, directly jeopardizing ANDA approvals. Supplied with comprehensive characterization (COA, ¹H NMR, MS, ≥98 % HPLC purity), this standard ensures method specificity, recovery, and root-cause investigation of elevated stability results. Essential for FDA/EMA-compliant forced degradation studies, stability-indicating methods, and DMF filings.

Molecular Formula C19H19NO2S
Molecular Weight 325.4 g/mol
Cat. No. B13443079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl Duloxetine
Molecular FormulaC19H19NO2S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C=O
InChIInChI=1S/C19H19NO2S/c1-20(14-21)12-11-18(19-10-5-13-23-19)22-17-9-4-7-15-6-2-3-8-16(15)17/h2-10,13-14,18H,11-12H2,1H3/t18-/m0/s1
InChIKeyVXTKMAMQYXCKAM-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formyl Duloxetine: Analytical Reference Standard for Duloxetine Impurity Profiling and Stability Method Validation


N-Formyl Duloxetine (CAS 1243540-89-7), chemically (S)-N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)formamide, is a primary degradation and process-related impurity of the SNRI antidepressant duloxetine hydrochloride [1]. It is not a therapeutic agent itself but a critical impurity reference standard used in pharmaceutical analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of duloxetine [2]. Its occurrence as both a formulation degradation product and an artifact of HPLC sample preparation makes it uniquely relevant for stability-indicating method validation [3].

Why a Generic Duloxetine Impurity Standard Cannot Replace N-Formyl Duloxetine in Validated Analytical Workflows


Generic impurity standards or in-house synthesized materials cannot substitute for a fully characterized N-Formyl Duloxetine reference standard because this impurity exhibits a dual-origin formation mechanism—arising both from genuine formulation degradation via Maillard chemistry and as an artifact during HPLC sample preparation when acetonitrile, titanium dioxide, sonication, and ambient light are present [1]. Without a certified reference standard of this specific impurity, analytical methods may fail to distinguish true degradation from artifactual signals, leading to erroneous out-of-specification results and failed regulatory submissions. Furthermore, the European Pharmacopoeia (Ph. Eur.) and USP frameworks mandate the use of well-characterized impurity reference standards traceable to pharmacopeial monographs for ANDA and DMF submissions .

Quantitative Differentiation Evidence: N-Formyl Duloxetine vs. Closest Impurity Analogs


Artifactual HPLC Sample Preparation Formation vs. N-Acetyl and N-Succinoyl Duloxetine

N-Formyl duloxetine is uniquely formed as an artifact during HPLC sample preparation when duloxetine hydrochloride is dissolved in acetonitrile and exposed to sonication and ambient light in the presence of titanium dioxide (a common tablet coating excipient). This artifactual pathway was confirmed through deuterium-labeled acetonitrile studies showing incorporation of one deuterium atom into the formyl group [1]. In contrast, N-succinoyl duloxetine and N-acetyl duloxetine form primarily as genuine degradation products via interaction with enteric polymer degradation products (HPMCAS/HPMCP) under heat and humidity stress, not as sample preparation artifacts [2]. This mechanistic distinction is critical: N-formyl levels observed analytically may not reflect true drug product stability unless the method uses methanol as sample solvent and shaking instead of sonication [1].

Pharmaceutical impurity profiling HPLC artifact identification Stability-indicating method validation

Certified Reference Standard Purity: N-Formyl Duloxetine vs. Uncertified In-House Synthesized Material

Commercially sourced N-Formyl Duloxetine impurity reference standards are supplied with certified purity values determined by HPLC, enabling accurate quantification in pharmaceutical analyses. One certified batch (HY-D0482) carries an HPLC purity specification of 98.89% [1]. This level of certification, accompanied by full characterization data (COA, HPLC chromatogram, ¹H-NMR, MS), ensures traceability against pharmacopeial standards (USP or EP) where feasible [2]. Uncertified, in-house synthesized material lacks this traceable purity assignment and comprehensive characterization, introducing unacceptable quantitative uncertainty into impurity profiling assays required for ANDA submissions.

Reference standard certification Method validation ANDA regulatory submission

Dual-Origin Impurity Status vs. Single-Origin Process Impurities (e.g., EP Impurity A, EP Impurity B)

N-Formyl Duloxetine occupies a unique position among duloxetine-related impurities because it can originate through two distinct pathways: (1) genuine formulation degradation via Maillard-type chemistry between the secondary amine of duloxetine and carbohydrate-derived formylating species [1], and (2) artifactual formylation during analytical sample preparation [2]. This dual origin complicates stability data interpretation. In contrast, process-related impurities such as EP Impurity A (1-naphthol derivative) and EP Impurity B ((S)-3-methylamino-1-(2-thienyl)-1-propanol) arise solely from incomplete synthesis or side reactions during API manufacture and do not exhibit artifactual generation during analysis. Consequently, monitoring N-Formyl Duloxetine requires method-specific controls (methanol-based sample solvent, avoidance of sonication) that are not necessary for simpler process impurities.

Degradation product Process impurity Stability study interpretation

Synthesis Yield and Purity Benchmark for Independent Preparation vs. Commercial Procurement

Independent synthesis of N-Formyl Duloxetine has been reported via ozonolysis of furan in ethyl acetate at −70 to −75 °C, followed by reaction with duloxetine base, yielding the product in approximately 90% yield with a final chromatographic purity of 98.8% on an 'as is' basis after silica column purification [1]. This synthesis requires specialized low-temperature ozonolysis equipment and multiple purification steps. In contrast, commercially available certified reference standards offer HPLC purity levels of ≥98.89% with full spectroscopic characterization (COA, HPLC, ¹H-NMR, MS) without requiring in-house synthesis capability [2]. The marginal purity difference (~0.09%) is less significant than the guarantee of batch-to-batch consistency, regulatory-compliant documentation, and elimination of synthesis and purification burden that commercial procurement provides.

Impurity synthesis Reference standard preparation Chromatographic purification

N-Formyl Duloxetine: Prioritized Application Scenarios for Analytical and Quality Control Procurement


Stability-Indicating HPLC Method Development and Validation for Duloxetine Drug Products

Use N-Formyl Duloxetine as a key degradation product reference standard during forced degradation studies and stability-indicating method validation. Because this impurity can form both as a genuine degradant and as an artifact, its certified reference standard is required to establish method specificity, determine recovery, and verify that the sample preparation procedure (methanol-based solvent, shaking instead of sonication) does not artificially generate the impurity [1]. This is essential for ICH Q2(R1)-compliant method validation and successful ANDA submissions.

Investigation of Out-of-Specification (OOS) Impurity Results in GMP Stability Testing

When elevated N-Formyl Duloxetine levels are detected during routine stability testing of duloxetine hydrochloride capsules, this certified reference standard enables root-cause investigation. Laboratories can spike control samples to determine whether observed levels represent genuine product degradation or artifactual formylation during sample preparation, as described by Skibic et al. [1]. The standard is critical for distinguishing true stability failures from analytical artifacts and for implementing corrective actions such as switching sample solvent from acetonitrile to methanol.

ANDA and DMF Submission Support: Impurity Qualification and Control Strategy

N-Formyl Duloxetine reference standard is used for impurity qualification studies supporting ANDA and DMF filings. The fully characterized standard with documented purity (98.89% HPLC), accompanied by COA, ¹H-NMR, and MS data [2], satisfies FDA and EMA requirements for impurity reference standards. Its use ensures that proposed specification limits for N-Formyl Duloxetine in the drug product are based on accurate quantification, facilitating regulatory review and approval.

Quote Request

Request a Quote for N-Formyl Duloxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.